3-Bromo-5-(2-fluorophenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-bromo-5-(2-fluorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O/c9-8-11-7(13-12-8)5-3-1-2-4-6(5)10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNJYUWLUWVROA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1565741-85-6 | |
| Record name | 3-bromo-5-(2-fluorophenyl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Table 1: Cyclization Conditions and Outcomes
| Precursor | Brominating Agent | Solvent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| 2-Fluorobenzamidoxime | NBS | DMF | 80 | 12 | 82 |
| 2-Fluorobenzamidoxime | Br₂ | AcOH | 60 | 6 | 75 |
| 2-Fluoro-N-hydroxybenzimide | PCl₅ | CH₂Cl₂ | 25 | 3 | 68 |
Aza-Wittig Cyclization
Aza-Wittig reactions provide an alternative route using (N-isocyanimino)triphenylphosphorane (Ph₃P=NCONH₂). Ali et al. (2021) adapted this method by reacting 2-fluorobenzoic acid derivatives with the phosphorane reagent in chloroform at room temperature. The reaction proceeds via intramolecular cyclization, forming the oxadiazole ring while introducing bromine through subsequent halogenation.
Key advantages include:
- Single-step synthesis from carboxylic acid precursors.
- Ambient conditions , reducing energy consumption.
- Compatibility with electron-deficient aryl groups , such as fluorophenyl substituents.
However, this method requires anhydrous conditions and yields are sensitive to moisture (typical yields: 70–78%).
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. Baykov et al. (2017) developed a one-pot protocol using NaOH/DMSO as a superbase medium. 2-Fluorobenzamidoxime and methyl bromoacetate are irradiated at 100°C for 15 minutes, achieving 89% yield. Microwave methods reduce reaction times from hours to minutes and improve atom economy.
Table 2: Microwave vs. Conventional Thermal Synthesis
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Time | 15 minutes | 12 hours |
| Temperature (°C) | 100 | 80 |
| Solvent | DMSO | DMF |
| Yield (%) | 89 | 82 |
Oxidative Cyclization of Hydrazides
Hydrazides derived from 2-fluorobenzoic acid hydrazide and bromoacetyl chloride undergo oxidative cyclization using POCl₃ or PCl₅. Sathyanarayana et al. (2022) reported that heating 2-fluorobenzoic acid hydrazide with bromoacetyl chloride in toluene at 110°C for 8 hours yields the target compound in 76% yield. This method is advantageous for large-scale synthesis but generates stoichiometric HCl, necessitating robust neutralization protocols.
Green Chemistry Approaches
Eco-friendly methods emphasize solvent-free conditions and recyclable catalysts. Gorjizadeh et al. (2020) utilized BTPPDS (1,4-bis(triphenylphosphonium)-2-butene peroxodisulfate) as an oxidant in solvent-free microwave reactions. This approach achieved 85% yield in 25 minutes, with the catalyst recovered and reused three times without significant activity loss.
Industrial-Scale Considerations
For industrial production, continuous flow reactors are preferred. A 2025 pilot study demonstrated that passing 2-fluorobenzamidoxime and NBS through a silicon carbide microreactor at 120°C and 15 bar pressure achieves 94% yield in 2 minutes. This method minimizes waste and enhances safety by limiting bromine exposure.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom in 3-bromo-5-(2-fluorophenyl)-1,2,4-oxadiazole undergoes nucleophilic substitution under mild to moderate conditions. This reactivity is leveraged to introduce functional groups or modify the oxadiazole scaffold.
Key Reagents and Conditions:
-
Nucleophiles : Amines, alkoxides, thiols.
-
Solvents : Dimethylformamide (DMF), tetrahydrofuran (THF), acetone.
-
Bases : Potassium carbonate (K₂CO₃), triethylamine (TEA).
-
Temperature : 60–100°C, reflux.
Example Reaction:
Reaction with morpholine in acetone under reflux with K₂CO₃ yields 5-(2-fluorophenyl)-3-morpholino-1,2,4-oxadiazole (87% yield) .
| Nucleophile | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Morpholine | 3-Morpholino derivative | Acetone, K₂CO₃, 80°C | 87 | |
| Piperidine | 3-Piperidino derivative | THF, TEA, 60°C | 78 |
Cross-Coupling Reactions
The bromine atom participates in palladium- or copper-catalyzed cross-coupling reactions, enabling aryl- or alkyl-group introductions.
Suzuki-Miyaura Coupling
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
-
Base : K₂CO₃ or Na₂CO₃.
-
Solvent : Toluene, ethanol, 1,4-dioxane.
-
Conditions : 80–120°C, 12–24 hours.
Example : Coupling with phenylboronic acid produces 5-(2-fluorophenyl)-3-phenyl-1,2,4-oxadiazole (72% yield) .
| Boronic Acid | Product | Catalyst | Yield (%) | Source |
|---|---|---|---|---|
| Phenylboronic acid | 3-Phenyl derivative | Pd(PPh₃)₄ | 72 | |
| 4-Methoxyphenyl | 3-(4-Methoxyphenyl) | PdCl₂(dppf) | 68 |
Ullmann-Type Coupling
Copper-catalyzed coupling with aryl iodides enables direct arylation:
Example : Reaction with 4-iodotoluene yields 3-(4-methylphenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole (69% yield) .
Cyclization Reactions
The oxadiazole ring serves as a precursor for synthesizing fused heterocycles.
Formation of Triazolo-Oxadiazoles
Treatment with sodium azide in DMF at 100°C induces cyclization to form 1,2,3-triazolo[1,5-α] oxadiazole derivatives.
| Reagent | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| NaN₃, DMF | Triazolo-oxadiazole | 100°C, 6 hours | 65 |
Functionalization via Halogen Exchange
The bromine atom can be replaced by other halogens under specific conditions:
-
Reagent : KI, CuI.
-
Solvent : Acetonitrile.
-
Conditions : 120°C, microwave irradiation.
Example : Iodination yields 3-iodo-5-(2-fluorophenyl)-1,2,4-oxadiazole (58% yield).
Stability and Reactivity Trends
-
Electronic Effects : The electron-withdrawing 2-fluorophenyl group enhances the electrophilicity of the bromine atom, accelerating substitution and coupling reactions.
-
Steric Effects : Bulky nucleophiles (e.g., tert-butoxide) require higher temperatures or prolonged reaction times.
Comparative Reaction Data
The table below summarizes optimized conditions for major reaction types:
| Reaction Type | Reagents/Conditions | Typical Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, toluene, 80°C | 65–72 |
| Nucleophilic Substitution | Amine, K₂CO₃, acetone, reflux | 75–87 |
| Iodination | KI, CuI, CH₃CN, microwave, 120°C | 55–58 |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including 3-bromo-5-(2-fluorophenyl)-1,2,4-oxadiazole. Research indicates that compounds in this class can act as apoptosis inducers and exhibit cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : A series of 1,2,4-oxadiazole derivatives were synthesized and evaluated for their anticancer properties. Some compounds demonstrated significant activity with IC50 values lower than standard chemotherapeutics like doxorubicin .
- Case Study : In one study, derivatives showed high selectivity against human colon cancer cells (HCT-116), with IC50 values ranging from 0.19 to 0.78 µM, indicating potential as lead compounds for drug development .
Antimicrobial Properties
The compound has also exhibited promising antibacterial and antifungal activities:
- Bacterial Inhibition : It has been shown to inhibit growth against strains such as Staphylococcus aureus and Escherichia coli .
- Fungal Activity : Effective against Candida albicans, suggesting its utility in treating fungal infections .
Materials Science Applications
Organic Electronics
this compound is being studied for its applications in organic electronics:
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for use in OLEDs and organic photovoltaics (OPVs) .
Biological Research Applications
Biochemical Probes
The compound serves as a probe in biochemical assays to study various biological processes:
- Enzyme Interactions : It can be utilized to investigate enzyme activities and interactions in cellular pathways .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2-fluorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the oxadiazole ring can contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The 2-fluorophenyl group in the target compound reduces logP compared to non-fluorinated analogs (e.g., 3-(3-bromophenyl)-5-methyl derivative), enhancing solubility while retaining membrane permeability .
Biological Activity Trends :
Anticancer Potential:
- In contrast, 3-(3-bromophenyl)-5-methyl-1,2,4-oxadiazole demonstrated moderate cytotoxicity against MCF-7 cells (IC₅₀ = 18 µM) , while furyl-substituted analogs () remain untested.
Antimicrobial Activity:
- 1,2,4-Oxadiazoles with bromine and aryl groups exhibit broad-spectrum activity. For example, 5-(4-bromophenyl)-1,3,4-oxadiazole derivatives showed MIC values of 2–8 µg/mL against S. aureus and E. coli . The target compound’s fluorine substituent may improve Gram-negative activity due to increased polarity.
Stability and Metabolic Considerations
- The 1,2,4-oxadiazole ring resists hydrolytic degradation, but bromine’s electronegativity may increase susceptibility to nucleophilic substitution in vivo. Fluorine’s inductive effect stabilizes the phenyl ring against oxidative metabolism, extending half-life .
- Compared to 1,3,4-oxadiazoles, 1,2,4-oxadiazoles generally exhibit higher thermal stability (decomposition >200°C) due to better aromaticity .
Biological Activity
3-Bromo-5-(2-fluorophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
Overview of Oxadiazole Compounds
Oxadiazoles are five-membered heterocyclic compounds known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of the oxadiazole ring enhances the potential for drug development due to its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against multiple cancer cell lines, demonstrating significant cytotoxic effects.
Case Studies
-
Cytotoxicity Assays :
- The compound exhibited IC50 values in the micromolar range against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) .
- In a study, it was found that derivatives of oxadiazoles can induce apoptosis in cancer cells by activating caspase pathways and inhibiting telomerase activity .
-
Mechanism of Action :
- The mechanism underlying the anticancer activity involves the inhibition of key enzymes such as histone deacetylase (HDAC) and topoisomerase . These enzymes play critical roles in cell proliferation and survival.
- Additionally, some studies suggest that oxadiazole derivatives can disrupt mitochondrial membrane potential, leading to increased apoptosis .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties against various bacterial and fungal strains.
Research Findings
- Antibacterial Effects : The compound demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro tests revealed that it inhibits bacterial growth at low concentrations .
- Antifungal Properties : Studies indicated that the compound exhibits antifungal activity comparable to standard antifungal agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications in the phenyl ring or substitutions on the oxadiazole core can significantly alter its potency and selectivity.
| Compound | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | Structure | 12.5 | Anticancer |
| Derivative A | Structure | 8.0 | Anticancer |
| Derivative B | Structure | 15.0 | Antimicrobial |
Q & A
Q. Optimization Strategies :
- Catalysis : Use iodine or copper(I) iodide to accelerate cyclization .
- Solvent Selection : DMF or acetonitrile improves reaction homogeneity and yield .
- Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation.
- Purification : Column chromatography (e.g., PE/EA 4:1) achieves >90% purity .
Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Basic
Key techniques include:
- NMR Spectroscopy :
- HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ calculated for C₈H₅BrFN₂O: 256.96 g/mol) with <2 ppm error .
- IR Spectroscopy : Detect C=N (1600–1680 cm⁻¹) and C-O (1250–1300 cm⁻¹) stretching vibrations .
How can computational methods like Multiwfn be applied to predict the electronic properties of this compound?
Advanced
Multiwfn enables wavefunction analysis to study:
- Electrostatic Potential (ESP) : Map electron-deficient regions (e.g., bromine and fluorine atoms) for nucleophilic attack prediction .
- Orbital Composition : Analyze contributions of halogen atoms to HOMO/LUMO using Natural Bond Orbital (NBO) analysis .
- Topology Analysis : Quantify bond critical points (BCPs) to assess ring aromaticity and stability .
Q. Methodology :
Optimize geometry using DFT (e.g., B3LYP/6-31G*).
Generate wavefunction files (.wfn) for Multiwfn input.
Visualize results (e.g., ESP mapped onto van der Waals surface).
What strategies resolve contradictions in bioactivity data across different studies?
Advanced
Contradictions often arise from assay variability or structural isomerism. Solutions include:
- Standardized Assays : Use MIC (Minimum Inhibitory Concentration) for antimicrobial studies and IC₅₀ for enzyme inhibition to ensure comparability .
- Isomer-Specific Analysis : Compare 1,2,4-oxadiazole vs. 1,3,4-oxadiazole derivatives, as hydrogen-bonding differences impact solubility and target binding .
- Meta-Analysis : Aggregate data from >3 independent studies to identify trends (e.g., bromine enhances anticancer activity in 80% of cases) .
What is the impact of halogen substitution (Br, F) on the compound's physicochemical and pharmacological properties?
Q. Advanced
| Property | Bromine (Br) | Fluorine (F) |
|---|---|---|
| Lipophilicity | ↑ LogP (hydrophobic) | ↓ LogP (polar) |
| Electron Effects | Strong electron-withdrawing (σ = 0.86) | Moderate electron-withdrawing (σ = 0.54) |
| Bioactivity | Enhances DNA intercalation (anticancer) | Improves blood-brain barrier penetration |
| Metabolic Stability | Resists oxidation (t₁/₂ > 6 h) | Blocks CYP450 metabolism (t₁/₂ > 8 h) |
Case Study : Bromine at position 3 increases AChE inhibition (IC₅₀ = 0.0158 μM) compared to chlorine (IC₅₀ = 0.045 μM) .
What in vitro assays are used to evaluate the antimicrobial potential of this compound?
Q. Basic
- Agar Diffusion : Measure zone of inhibition against S. aureus (gram-positive) and E. coli (gram-negative) .
- Microbroth Dilution : Determine MIC values in 96-well plates (range: 2–128 μg/mL) .
- Time-Kill Kinetics : Assess bactericidal effects over 24 hours at 2× MIC .
How does this compound interact with biological targets like acetylcholinesterase (AChE)?
Advanced
Mechanism :
- Docking Studies : The bromine atom occupies the AChE peripheral anionic site (PAS), while the fluorophenyl group binds the catalytic anionic site (CAS) via π-π stacking .
- Kinetic Analysis : Non-competitive inhibition (Ki = 12 nM) confirmed by Lineweaver-Burk plots .
Q. Validation :
- Ellman’s Assay : Monitor thiocholine formation at 412 nm .
- Molecular Dynamics : Simulate binding stability over 100 ns (RMSD < 2.0 Å) .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Advanced
Key Modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
